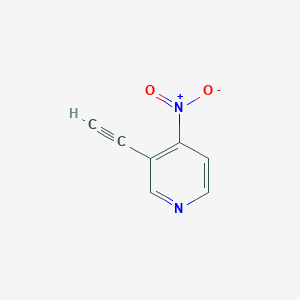

3-Ethynyl-4-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine scaffold, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. kochi-tech.ac.jp This structural unit is prevalent in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids. kochi-tech.ac.jp In synthetic chemistry, pyridine derivatives serve not only as solvents but also as crucial building blocks and ligands for organometallic catalysis. Their ability to be readily functionalized allows for the creation of a diverse range of molecules with tailored properties. This versatility has led to their extensive application in the design and synthesis of pharmaceuticals and agrochemicals. kochi-tech.ac.jp

Role of Nitropyridine Derivatives as Key Synthetic Intermediates

Nitropyridines are a class of pyridine derivatives that feature one or more nitro groups attached to the pyridine ring. The introduction of a strong electron-withdrawing nitro group significantly alters the electronic properties of the pyridine core, making it highly electron-deficient. kochi-tech.ac.jp This electronic modification is synthetically advantageous, as it facilitates nucleophilic substitution reactions, which are otherwise difficult on an unsubstituted pyridine ring. kochi-tech.ac.jp The nitro group activates the pyridine skeleton, enabling reactions with a variety of nucleophiles. kochi-tech.ac.jp Consequently, nitropyridines are valuable intermediates for the synthesis of complex, highly functionalized pyridine-based compounds. kochi-tech.ac.jp For instance, the nitro group in 4-nitropyridine (B72724) N-oxide is readily displaced by nucleophiles, providing a pathway to various 4-substituted pyridines. oup.comresearchgate.net

Overview of Ethynyl-Substituted Pyridines in Synthetic Methodologies

Ethynyl-substituted pyridines are characterized by the presence of a carbon-carbon triple bond, which imparts a rich and versatile reactivity to the molecule. The ethynyl (B1212043) group is a key functional handle for a multitude of chemical transformations. Among the most important methods for their synthesis is the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is widely used to install ethynyl groups onto pyridine rings. researchgate.net Once formed, ethynylpyridines can participate in various subsequent reactions, including cycloadditions (such as the azide-alkyne "click" reaction), further cross-coupling reactions, and intramolecular cyclizations to form fused heterocyclic systems. organic-chemistry.orgthieme-connect.comjst.go.jporganic-chemistry.org This reactivity makes them powerful building blocks in the synthesis of complex organic materials and pharmaceutical agents. nih.gov

Synthesis of 3-Ethynyl-4-nitropyridine

The synthesis of this compound, while not extensively detailed in dedicated literature, can be reliably predicted to proceed via the Sonogashira cross-coupling reaction. This method is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.orglibretexts.org

The logical precursor for this synthesis would be a 3-halo-4-nitropyridine, such as 3-bromo-4-nitropyridine (B1272033) or 3-iodo-4-nitropyridine. The coupling partner would be a protected acetylene (B1199291), commonly trimethylsilylacetylene (B32187), to prevent self-coupling of the alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Studies on analogous systems, such as the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes, confirm the viability of this approach for nitrated pyridine systems. researchgate.net The reaction of 3-bromo-4-nitropyridine N-oxide with amines also highlights the reactivity at the 3-position of this scaffold. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling on Halonitropyridines

| Halopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | High | researchgate.net |

| 4-Bromopyridine HCl | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine / CH₃CN | 89% | washington.edu |

| Aryl Halides | Terminal Alkynes | PdCl₂(PPh₃)₂ | TBAF (solvent-free) | Good to Excellent | nih.gov |

This table presents generalized conditions from related reactions to illustrate the likely synthetic approach for this compound.

The final step in the synthesis would involve the deprotection of the silyl (B83357) group, typically achieved under mild basic conditions (e.g., using potassium carbonate in methanol), to yield the target compound, this compound.

Chemical Reactivity and Research Applications

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the versatile ethynyl substituent. This combination makes the molecule a highly electrophilic and synthetically useful building block.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic attack. While substitution often occurs at positions ortho and para to the nitro group, research on tetrafluoro-4-nitropyridine shows that the nitro group itself can be displaced by strong nucleophiles. rsc.org This suggests that this compound could potentially undergo nucleophilic substitution at the 4-position, where the nitro group is replaced by various nucleophiles (e.g., alkoxides, amines), providing a route to diverse 4-substituted-3-ethynylpyridines.

Reactions of the Ethynyl Group

The ethynyl group is a gateway to a vast array of chemical transformations.

Cycloaddition Reactions: The terminal alkyne can readily participate in [3+2] cycloaddition reactions. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would yield 1,2,3-triazoles. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Ethynylpyridines have been shown to act as effective ligands and promoters in such reactions. organic-chemistry.orgthieme-connect.commanchester.ac.uk

Further Coupling Reactions: The terminal alkyne can be used in a second Sonogashira coupling to create symmetrical or unsymmetrical di-alkynylpyridine structures.

Intramolecular Cyclizations: The ethynyl group can react with adjacent functionalities or with the pyridine nitrogen under certain conditions. For example, 2-ethynylpyridine (B158538) N-ylides are known to undergo thermal intramolecular cyclization to form indolizines. jst.go.jp Similar reactivity could potentially be explored for derivatives of this compound.

Hydration: The alkyne can be hydrated, typically using mercury-catalyzed or other methods, to form the corresponding acetylpyridine, as demonstrated in the conversion of 2-ethynyl-5-nitropyridine (B1610408) to 2-acetyl-5-nitropyridine. researchgate.net

The dual functionality of this compound makes it a valuable, albeit not widely studied, precursor for the synthesis of complex heterocyclic systems and polyfunctional molecules. Its highly electrophilic nature, conferred by the nitro group, combined with the versatile reactivity of the ethynyl group, opens avenues for its use in medicinal chemistry and materials science. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O2 |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-ethynyl-4-nitropyridine |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-5-8-4-3-7(6)9(10)11/h1,3-5H |

InChI Key |

HHAPVMGMALGION-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CN=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformations of 3 Ethynyl 4 Nitropyridine

Reactivity of the Nitro Group in 3-Ethynyl-4-nitropyridine

The nitro group at the 4-position of the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity, primarily through its strong electron-withdrawing nature.

Electron-Withdrawing Effects and Activation for Nucleophilic Processes

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. kochi-tech.ac.jp This withdrawal of electron density deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). cas.czacs.org The presence of the nitro group at the 4-position, para to the ring nitrogen, makes the pyridine ring highly electron-deficient and susceptible to attack by nucleophiles. kochi-tech.ac.jpmdpi.com This enhanced electrophilicity facilitates the displacement of the nitro group or other leaving groups on the ring. cas.cznih.gov

It is a well-established principle that nucleophilic substitution at an aromatic ring is facilitated by the presence of an electron-withdrawing group. cas.cz In the case of nitropyridines, the nitro group's ability to stabilize the negative charge in the Meisenheimer-type intermediate makes these compounds excellent substrates for SNAr reactions. acs.org This reactivity has been exploited in the synthesis of various substituted pyridines by reacting nitropyridine derivatives with a range of nucleophiles, including alkoxides, amines, and halides. cas.czmdpi.com For instance, the nitro group in 4-nitropyridine (B72724) derivatives can be readily substituted by various nucleophiles under mild conditions. cas.cz

Reductions of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, a common and synthetically useful transformation. This reduction is a key step in the synthesis of various functionalized pyridines, which are important intermediates in the pharmaceutical and agrochemical industries. google.com

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel. google.comgoogle.comrsc.org This method often proceeds under high pressure with hydrogen gas. google.comgoogle.com The reduction process is complex and can involve several intermediates, including nitroso and hydroxylamine (B1172632) species. google.comgoogle.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Conditions | Comments |

|---|---|---|

| H₂/Pd/C | Varies (pressure, temp.) | Common, efficient, but can be non-selective. google.comrsc.org |

| H₂/Pt/C | Varies (pressure, temp.) | Effective, can be selective for nitro groups. rsc.org |

| Na₂S₂O₄ | Aqueous solution | Mild, often used for selective reductions. nih.gov |

| SnCl₂/HCl | Acidic conditions | Classic method, but can generate tin waste. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral | Economical, but can require stoichiometric iron. |

| Hydrazine hydrate | With catalyst (e.g., Pd/C) | Avoids high-pressure hydrogen. mdpi.com |

| Biocatalysts | Ambient temp. and pressure | Green alternative, high yield, avoids H₂ gas. google.comgoogle.com |

Other reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄) and metal/acid combinations (e.g., Sn/HCl, Fe/HCl) are also effective. nih.govmdpi.com More recently, biocatalytic methods using nitroreductases have emerged as a green alternative, allowing for high-yield reductions at ambient temperature and pressure without the need for hydrogen gas. google.comgoogle.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups, like the ethynyl (B1212043) group, are present.

Reactivity of the Ethynyl Group in this compound

The ethynyl group at the 3-position of the pyridine ring provides a site for a variety of chemical transformations, including cycloadditions and hydration reactions.

Cycloaddition Reactions

The ethynyl group of this compound can participate in various cycloaddition reactions, a powerful tool for the construction of cyclic and heterocyclic systems. libretexts.org These reactions involve the concerted or stepwise combination of the alkyne with another unsaturated molecule. libretexts.orgillinois.edu

[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles, such as azides, in a [3+2] cycloaddition to form five-membered heterocyclic rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. thieme-connect.comorganic-chemistry.org The presence of the pyridine nitrogen can even promote this reaction. thieme-connect.comorganic-chemistry.org

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes as dienophiles, electron-deficient alkynes can participate in Diels-Alder reactions with electron-rich dienes. The electron-withdrawing nature of the 4-nitropyridyl group could potentially enhance the dienophilic character of the ethynyl group in this compound.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne units, or two alkynes and a nitrile, are a powerful method for the synthesis of substituted benzene (B151609) and pyridine rings, respectively. scirp.org

[4+3] Cycloadditions: These reactions, involving a 4π component (diene) and a 3-atom 2π component (allyl cation), are a valuable method for constructing seven-membered rings. illinois.edu

The reactivity of the ethynyl group in cycloadditions is influenced by the electronic nature of the substituents on the pyridine ring. nih.gov

Hydration Reactions

The ethynyl group can undergo hydration, which is the addition of water across the triple bond, to form a ketone. This reaction is typically catalyzed by acid or mercury salts. In the case of ethynylpyridines, the pyridine nitrogen can play a role in the reaction mechanism. For instance, the hydrochlorination of 2-ethynylpyridines proceeds through the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates nucleophilic attack by the chloride ion. nih.govacs.org A similar activation can be envisioned for hydration. The hydration of an ethynylpyridine can lead to the formation of a phenacylpyridine derivative. nih.gov

Other Transformations of the Alkynyl Moiety

Beyond cycloadditions and hydration, the ethynyl group in this compound is amenable to other transformations characteristic of terminal alkynes. These include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for the formation of carbon-carbon bonds. oup.com

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond can yield vinyl halides. nih.govacs.org The regioselectivity of this addition can be influenced by the electronic effects of the pyridine ring. acs.org

Formation of Metal Acetylides: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a metal acetylide. These acetylides are versatile nucleophiles in organic synthesis. thieme-connect.com

Nucleophilic Aromatic Substitution in Nitropyridine Systems

The pyridine ring, when substituted with strong electron-withdrawing groups like the nitro group, becomes susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile attacks the electron-deficient ring, displacing a leaving group or, in some cases, a hydrogen atom. For 4-nitropyridine derivatives, nucleophilic attack is strongly directed to the positions ortho (C-3, C-5) and para (C-2, C-6, relative to the nitrogen) to the nitro group, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org In this compound, the C-3 position is substituted, leaving the C-5 position as a primary site for nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group at the nucleophilic center. The mechanism proceeds via the initial addition of a carbanion to an electron-deficient aromatic ring to form an anionic σ-adduct (Meisenheimer-type adduct), followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.gov

In nitropyridine systems, VNS provides a direct route to introduce alkyl or other functional groups. For instance, 3-nitropyridine (B142982) and its derivatives undergo VNS reactions with carbanions stabilized by sulfonyl or cyano groups, with substitution occurring at positions ortho or para to the nitro group. organic-chemistry.orgnih.govnih.gov

For this compound, VNS reactions are predicted to occur selectively at the C-5 position, which is ortho to the activating nitro group. The reaction with a carbanion, such as that derived from chloromethyl phenyl sulfone, would proceed through the addition of the carbanion at C-5, followed by elimination of HCl to yield the corresponding 5-substituted product.

| Nitropyridine Substrate | Reagent | Conditions | Position of Substitution | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridine | Chloromethyl phenyl sulfone | KHMDS, DMF, -40 °C | C-2 and C-4 | 82% (total) | nih.gov |

| 4-Chloro-3-nitropyridine | Ethyl 2-chloropropionate | t-BuOK, THF, -70 °C | C-2 | 78% | nih.gov |

| 3-Nitropyridine | 4-Chlorophenoxyacetonitrile | t-BuOK, THF, -70 °C | C-4 | Good | rsc.org |

| 4-Methyl-3-nitropyridine | Neopentyl phenylsulfonate | KHMDS, DMF, -40 °C | C-2 and C-6 | 75% (total) | nih.gov |

Oxidative amination, or oxidative nucleophilic substitution of hydrogen (ONSH), is another key transformation for introducing amino groups onto electron-deficient rings. mdpi.com This reaction typically involves the attack of an amino nucleophile (e.g., ammonia (B1221849), amines, hydroxylamine) on the nitropyridine, followed by oxidation of the resulting σ-adduct to yield the aminated aromatic product. mdpi.comntnu.no Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄).

Studies on 3-nitropyridine have shown that direct amination can be achieved with high selectivity. For example, the reaction of 3-nitropyridine with ammonia in a DMSO/water mixture in the presence of KMnO₄ yields 2-amino-5-nitropyridine (B18323) with high selectivity and in good yield. ntnu.no This demonstrates a preference for amination at the position para to the nitro group. In other systems, amination of nitroquinolines has also been reported. mdpi.com

For this compound, oxidative amination is expected to introduce an amino group at one of the activated, unsubstituted positions. Based on the reactivity patterns of related nitropyridines, the C-5 position (ortho to the nitro group) would be a likely site for amination.

| Substrate | Aminating Agent | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Nitropyridine | Ammonia | KMnO₄ | DMSO/H₂O (3:1), RT | 2-Amino-5-nitropyridine | 66% | ntnu.no |

| 3-Nitropyridine | Hydroxylamine | - | t-BuOK, THF, -70 °C | 4-Amino-3-nitropyridine | Moderate | ntnu.no |

| 4-Methyl-3-nitropyridine | Aniline / n-BuLi | - (Oxidative workup implied) | THF, -78 °C | 4-Methyl-2-(phenylamino)-5-nitropyridine | 69% | rsc.org |

Dearomatization Strategies and Functionalization of the Pyridine Ring

Dearomatization reactions transform flat, aromatic compounds into complex, three-dimensional structures, which is a topic of significant interest in synthetic chemistry. researchgate.netacs.org Pyridine rings that are highly activated by electron-withdrawing groups, such as the nitro group, are particularly prone to dearomatization. nih.gov This can occur through nucleophilic addition to form stable dihydropyridine (B1217469) derivatives or through cycloaddition reactions.

The presence of both a nitro group and an ethynyl group in this compound renders the pyridine ring exceptionally electrophilic, making it an ideal substrate for dearomatization strategies. Research on related highly electrophilic nitropyridines, such as 3,5-dinitropyridines and nitroisoxazolo[4,3-b]pyridines, has shown that these compounds readily undergo dearomatizing transformations. researchgate.netnih.gov For example, 6-nitroisoxazolo[4,3-b]pyridines react with neutral C-nucleophiles to form stable 1,4-adducts (dihydropyridines) and also participate as dienophiles in [4+2] cycloaddition reactions across the C5=C6(NO₂) bond. nih.gov Similarly, 2-substituted-3,5-dinitropyridines undergo a [3+2] cycloaddition with azomethine ylides to produce fused 3-nitropyrrolidine (B12994412) systems. researchgate.net

It is anticipated that this compound would exhibit similar reactivity, undergoing nucleophilic addition at the C-5 position to form stable dearomatized adducts or participating in cycloaddition reactions across the activated double bonds of the pyridine ring.

Intramolecular Cyclization and Heterocycle Formation

The ethynyl group is a versatile functional handle for constructing new heterocyclic rings via intramolecular cyclization. In the context of this compound, cyclization can be envisioned through several pathways, typically involving a preliminary functionalization of the pyridine ring followed by cyclization onto the alkyne.

One plausible strategy involves the initial introduction of a nucleophile at the C-5 position, followed by an intramolecular reaction between the newly introduced group and the C-3 ethynyl moiety. A well-established precedent is the synthesis of fused heterocycles from substituted hydrazinylpyridines. For example, the reaction of 2-hydrazinyl-3-nitropyridine with chloroethynylphosphonates proceeds via nucleophilic substitution and subsequent 5-exo-dig intramolecular cyclization to furnish wikipedia.orgnih.govd-nb.infotriazolo[4,3-a]pyridines. d-nb.infobeilstein-journals.org

Another potential route involves the chemical modification of one of the existing substituents. For instance, the reduction of the C-4 nitro group to an amino group would generate 4-amino-3-ethynylpyridine. This intermediate could then undergo intramolecular cyclization to form a pyrrolo[3,4-c]pyridine ring system, analogous to the synthesis of indoles from 2-ethynylanilines. clockss.org These strategies highlight the potential of this compound as a scaffold for the synthesis of diverse and complex fused heterocyclic systems.

Applications of 3 Ethynyl 4 Nitropyridine in Advanced Organic Synthesis

Building Block for Complex Polyfunctionalized Heterocycles

The presence of both an ethynyl (B1212043) and a nitro group on the pyridine (B92270) scaffold imparts a high degree of reactivity and selectivity, enabling the synthesis of intricate polyfunctionalized heterocyclic systems. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution and addition reactions. kochi-tech.ac.jpmdpi.com Simultaneously, the ethynyl group serves as a versatile handle for a wide array of chemical transformations, including cycloadditions and cross-coupling reactions.

Synthesis of Pyridyl-Fused Ring Systems

3-Ethynyl-4-nitropyridine is an exceptional starting material for the construction of pyridyl-fused ring systems, which are prevalent motifs in medicinal chemistry and materials science. google.com The ethynyl moiety can readily participate in intramolecular cyclization reactions, leading to the formation of various fused heterocycles. For instance, through carefully designed reaction sequences, the ethynyl group can react with a suitably positioned nucleophile on a side chain, leading to the formation of bicyclic and polycyclic aromatic systems.

Research has demonstrated the utility of related 2-alkynylpyridines in the synthesis of isoxazolo[4,3-b]pyridines. mdpi.com This is achieved through a two-step process involving a Sonogashira cross-coupling of a 2-chloropyridine (B119429) with a terminal alkyne, followed by cycloisomerization. mdpi.com While this specific example does not directly use this compound, the underlying principle of utilizing an ethynyl-substituted pyridine to construct a fused heterocyclic system is directly applicable. The presence of the nitro group in this compound would further activate the pyridine ring, potentially influencing the reaction conditions and outcomes of such cyclizations.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines, another important class of fused heterocycles, often involves the construction of a pyridine ring onto a pre-existing pyrazole (B372694) or vice versa. nih.govmdpi.com The reactivity of this compound makes it a plausible candidate for strategies involving the annulation of a pyrazole ring onto the pyridine core.

Construction of Pyridine-Containing Scaffolds with Diverse Substitution Patterns

The dual functionality of this compound provides a powerful platform for creating pyridine-containing scaffolds with a wide array of substituents. The nitro group can be readily transformed into other functional groups, such as amines, which can then be further derivatized. kochi-tech.ac.jp This allows for the introduction of diverse substituents at the 4-position of the pyridine ring.

The ethynyl group is a gateway to a multitude of transformations. For example, Sonogashira coupling reactions can be employed to introduce various aryl or alkyl groups at the 3-position. acs.org Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and regioselective method for introducing triazole rings, which can be further functionalized. ust.hk

The combination of these transformations allows for a modular approach to the synthesis of polysubstituted pyridines. Starting from this compound, one can systematically introduce different functional groups at both the 3- and 4-positions, leading to a library of pyridine derivatives with tailored electronic and steric properties. This versatility is highly valuable in drug discovery and the development of new organic materials.

Precursor for Advanced Organic Materials

The electronic properties of this compound, characterized by the electron-withdrawing nitro group and the π-system of the ethynyl group, make it an attractive precursor for the synthesis of advanced organic materials with interesting photophysical and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented in the provided search results, the constituent parts of the molecule—a pyridine ring and an ethynyl group—are common components in materials designed for OLEDs. Pyridine-containing compounds are frequently used as electron-transporting materials or as hosts for emissive dopants due to their electron-deficient nature. acs.org The introduction of a nitro group, as in this compound, would further enhance these electron-accepting properties.

Anthracene (B1667546) derivatives containing nitropyridine moieties have been investigated as blue/near UV light-emitting materials in OLEDs. researchgate.net The ethynyl group in this compound provides a convenient point of attachment to incorporate this unit into larger conjugated systems, such as those based on anthracene or other luminophores, to tune the electronic properties and improve device performance. researchgate.net

Conjugated Polymers and Nanomaterials

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, finding applications in areas such as organic electronics and bioimaging. rsc.orgmdpi.comnih.gov The ethynyl group of this compound makes it a suitable monomer for polymerization reactions to form conjugated polymers. For instance, click polymerization of diazides and diynes is a powerful method for constructing functional polytriazoles. ust.hk this compound could potentially be used as a comonomer in such polymerizations to introduce nitro-functionalized pyridine units into the polymer backbone, thereby modulating the polymer's electronic properties and solubility.

The resulting conjugated polymers could be formulated into nanoparticles (CPNs) for various applications, including photodynamic therapy and bioimaging. rsc.orgcancertreatmentjournal.com The nitro group could also serve as a handle for post-polymerization modification, allowing for the attachment of targeting ligands or other functional moieties.

Ligand Design in Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can act as a ligand, coordinating to metal centers. researchgate.netnih.govlibretexts.org The electronic properties of the pyridine ring, and thus its coordination ability, are significantly influenced by the substituents. The strongly electron-withdrawing nitro group at the 4-position reduces the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine.

This modulation of the ligand's electronic properties can be exploited in the design of coordination complexes with specific catalytic or photophysical properties. For example, in the context of CO2 reduction catalysts, rhenium complexes with pyridyl-triazole ligands have shown promise. acs.org The ethynyl group of this compound can be readily converted to a triazole via a click reaction, providing a straightforward route to ligands of this type. The presence of the nitro group would allow for fine-tuning of the electronic environment around the metal center, potentially influencing the catalytic activity.

Furthermore, terpyridine ligands and their metal complexes are widely studied for their applications in materials chemistry and catalysis. nih.gov While this compound is not a terpyridine itself, it could be incorporated into larger ligand frameworks to create novel tridentate or polydentate ligands with unique coordination properties.

Metal Complexes featuring this compound-Derived Ligands

The formation of metal complexes is a cornerstone of modern catalysis and materials science. nih.govjscimedcentral.com The structural features of this compound, namely the terminal alkyne and the nitrogen atom of the pyridine ring, make it a candidate for serving as a ligand in organometallic complexes. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, while the ethynyl group offers a versatile handle for further reactions, such as the formation of more complex ligand structures.

A highly relevant analogue, 2-ethynyl-4-nitropyridine (B3176897), has been successfully utilized to synthesize sophisticated ligands for transition metal complexes. acs.org For instance, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, 2-ethynyl-4-nitropyridine can be reacted with an azide (B81097) to form a 2-pyridyl-1,2,3-triazole (pyta) ligand. acs.org This resulting triazole-containing pyridine derivative can then readily coordinate with metal centers.

One prominent example involves the reaction of a pyta ligand derived from 2-ethynyl-4-nitropyridine with rhenium pentacarbonyl chloride to form a [Re(pyta)(CO)₃Cl] complex. acs.org In this complex, the pyta ligand acts as a bidentate chelate, binding to the rhenium center through the pyridine nitrogen and one of the triazole nitrogens. The nitro group on the pyridine ring, being a strong electron-withdrawing group, significantly influences the electronic properties of the resulting metal complex.

While this example features the 2-ethynyl isomer, it provides a clear blueprint for how this compound could be employed. The terminal alkyne of this compound would be expected to undergo similar "click" reactions to form triazole-based ligands. These ligands would then be available to coordinate with a variety of transition metals, such as rhenium, palladium, platinum, copper, and nickel, to form stable complexes with potentially interesting electronic and steric properties. rsc.orgnih.gov

The following table summarizes the synthesis of a ligand derived from the related 2-ethynyl-4-nitropyridine and its subsequent complexation with rhenium.

| Starting Material (Isomer) | Reaction | Derived Ligand | Metal Precursor | Resulting Complex |

| 2-Ethynyl-4-nitropyridine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-azidododecane | 2-(1-Dodecyl-1H-1,2,3-triazol-4-yl)-4-nitropyridine | [Re(CO)₅Cl] | [Re(2-(1-dodecyl-1H-1,2,3-triazol-4-yl)-4-nitropyridine)(CO)₃Cl] |

| Data from: acs.org |

Role in Catalysis

The true value of many organometallic complexes lies in their catalytic activity. nih.gov The electronic environment of the metal center, which is tunable by the surrounding ligands, is a key determinant of a complex's catalytic performance. The strong electron-withdrawing nature of the nitro group in this compound-derived ligands would be expected to render the coordinated metal center more electrophilic, which can be advantageous in various catalytic cycles.

Again, drawing from the well-documented case of its isomer, rhenium complexes bearing ligands derived from 2-ethynyl-4-nitropyridine have been investigated as molecular catalysts for the electrochemical reduction of carbon dioxide (CO₂). acs.org This is a highly sought-after transformation for converting a greenhouse gas into valuable chemical feedstocks. The study revealed that the rhenium complex could effectively catalyze the reduction of CO₂ to carbon monoxide (CO), with the catalytic activity being dependent on the electronic properties of the ligand. acs.org

The proposed catalytic cycle involves the reduction of the Re(I) center, followed by the coordination of CO₂ and its subsequent reduction. The electron-deficient nature of the nitropyridine-triazole ligand is crucial for stabilizing the different oxidation states of the rhenium center throughout the catalytic process.

While this specific catalytic application has been demonstrated for a complex derived from the 2-ethynyl isomer, it highlights the potential of nitropyridine-based ethynyl compounds in the development of novel catalysts. It is plausible that metal complexes of this compound could exhibit similar or even distinct catalytic activities in reactions such as:

Cross-coupling reactions: The pyridine-alkyne structure is a common motif in ligands for palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. clockss.org

Oxidation/Reduction reactions: The ability to stabilize various metal oxidation states is key for redox catalysis. nih.gov

Hydrosilylation and other addition reactions: Cobalt and other transition metal complexes are known to catalyze the addition of Si-H bonds across double and triple bonds. nih.gov

The research on rhenium complexes for CO₂ reduction provides concrete data on the performance of a catalyst derived from a closely related isomer.

| Catalyst | Reaction Catalyzed | Major Product | Key Finding |

| [Re(pyta)(CO)₃Cl] (pyta derived from 2-ethynyl-4-nitropyridine) | Electrochemical Reduction of CO₂ | Carbon Monoxide (CO) | The complex is an active and stable molecular catalyst for CO₂ reduction. |

| Data from: acs.org |

Spectroscopic Characterization and Elucidation of 3 Ethynyl 4 Nitropyridine

Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands for specific functional groups. For 3-Ethynyl-4-nitropyridine, the key functional groups are the terminal alkyne (C≡C-H), the nitro group (NO₂), and the substituted pyridine (B92270) ring.

The most distinct signals are expected from the alkyne and nitro moieties. The stretching vibration of the terminal alkyne C-H bond (≡C-H) typically appears as a sharp, strong band around 3300 cm⁻¹. pressbooks.pub The carbon-carbon triple bond (C≡C) stretch is expected in the range of 2100–2250 cm⁻¹, though its intensity can be variable. pressbooks.pub The nitro group gives rise to two prominent, strong stretching vibrations: an asymmetric stretch (νₐₛ(NO₂)) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νₛ(NO₂)) between 1335 and 1370 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations occur in the 1400–1600 cm⁻¹ region. najah.edu

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2250 | Medium to Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch (νₐₛ) | Nitro Group | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch (νₛ) | Nitro Group | 1335 - 1370 | Strong |

| C-N Stretch | Pyridine Ring | 1311 - 1322 | Medium |

| In-plane and out-of-plane C-H Bending | Pyridine Ring | 650 - 1200 | Medium to Weak |

Note: The values in this table are estimations based on characteristic group frequencies and data from analogous compounds. pressbooks.pubnajah.edursc.orgchemicalbook.com

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and its selection rules favor vibrations that cause a change in molecular polarizability. libretexts.org Therefore, symmetrical, non-polar bonds often produce strong Raman signals.

For this compound, the C≡C triple bond stretch, which may be weak in the IR spectrum, is expected to be a strong and characteristic band in the Raman spectrum, typically in the 2100–2250 cm⁻¹ range. beilstein-journals.org The symmetric stretch of the nitro group (νₛ(NO₂)) around 1335-1370 cm⁻¹ is also expected to be Raman active. researchgate.net The breathing modes of the pyridine ring, which involve symmetric expansion and contraction, are typically very strong in the Raman spectra of pyridine derivatives, often appearing around 1000 cm⁻¹. mdpi.com In contrast to IR spectroscopy, the asymmetric nitro stretch and the polar ≡C-H stretch are generally weaker in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Weak |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2250 | Strong |

| Symmetric NO₂ Stretch (νₛ) | Nitro Group | 1335 - 1370 | Strong |

| Ring Breathing Modes | Pyridine Ring | ~1000 and ~1030 | Strong |

Note: The values in this table are estimations based on characteristic group frequencies and data from analogous compounds. libretexts.orgbeilstein-journals.orgresearchgate.netmdpi.com

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy antibonding orbitals (like π). In this compound, the spectrum is expected to be dominated by π→π transitions associated with the conjugated system formed by the pyridine ring, the ethynyl (B1212043) group, and the nitro group.

The presence of the nitro group, a strong chromophore, and its conjugation with the π-system of the ethynyl-substituted pyridine ring is expected to cause a significant bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. rsc.org For comparison, 3-nitropyridine (B142982) exhibits absorption maxima around 260 nm and a shoulder extending towards 320 nm. nist.gov The extended conjugation provided by the ethynyl group at the 3-position would likely shift these absorptions to even longer wavelengths. Research on 4-nitropyridine (B72724) N-oxide, another related compound, shows a solvatochromic effect with absorption in the 330-355 nm range. mdpi.com Therefore, it is reasonable to predict that this compound will display strong absorption bands in the UV region, potentially extending into the visible part of the spectrum.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

| π→π | Conjugated Pyridine-Ethynyl-Nitro System | 260 - 360 |

| n→π | Nitro Group, Pyridine Nitrogen | >300 (often weak/submerged) |

Note: The values in this table are estimations based on data from analogous compounds like 3-nitropyridine and 4-nitropyridine N-oxide. rsc.orgnist.govmdpi.com

Photoluminescence is the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is highly dependent on the molecule's ability to return from an excited electronic state to the ground state via radiative pathways.

However, many nitroaromatic compounds are known to be weakly fluorescent or entirely non-fluorescent. rsc.org This is often attributed to highly efficient non-radiative decay pathways, such as rapid intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁). rsc.org The presence of the nitro group often facilitates these non-radiative processes, effectively quenching fluorescence. While the extended conjugation from the ethynyl group could modulate these properties, the dominant effect of the nitro group makes significant luminescence from this compound unlikely. Any emission, if present, would be expected to be weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the single acetylenic proton. The strong electron-withdrawing nature of the nitro group at the 4-position will significantly deshield the adjacent protons at positions 2 and 5. The proton at position 2 (H-2) would likely appear at the lowest field, influenced by both the adjacent ring nitrogen and the para-nitro group. The proton at position 6 (H-6) would be ortho to the nitrogen, and the proton at position 5 (H-5) would be ortho to the nitro group. The acetylenic proton (≡C-H) typically resonates as a sharp singlet around 3.0-3.5 ppm.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms. The carbons of the pyridine ring will be significantly affected by the substituents. The carbon bearing the nitro group (C-4) is expected to be strongly deshielded. The two carbons of the ethynyl group (C≡C) typically appear in the range of 80-100 ppm. mdpi.com The carbon attached to the pyridine ring will be at a lower field than the terminal acetylenic carbon. The chemical shifts of the pyridine ring carbons are influenced by the complex interplay of the electron-withdrawing effects of the ring nitrogen and the nitro group, and the electronic effects of the ethynyl substituent. nih.govchemicalpapers.com

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.2 | d | ~0.5-1.0 (⁴J) |

| H-6 | 8.7 - 8.9 | d | ~5.0-5.5 (³J) |

| H-5 | 7.8 - 8.1 | dd | ~5.0-5.5 (³J), ~0.5-1.0 (⁴J) |

| ≡C-H | 3.2 - 3.6 | s | N/A |

Note: The values in this table are estimations based on analysis of related substituted nitropyridines and ethynylpyridines. mdpi.comnih.govchemicalbook.com

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 120 - 125 |

| C-4 | 150 - 154 |

| C-5 | 118 - 122 |

| C-6 | 145 - 148 |

| -C ≡CH | 95 - 100 |

| -C≡C H | 80 - 85 |

Note: The values in this table are estimations based on analysis of related substituted nitropyridines and ethynylpyridines. mdpi.comnih.govchemicalpapers.comacs.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the acetylenic proton.

Based on analogous structures, the chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effect of the ethynyl group. In a related compound, 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine , the pyridine protons are observed at δ 9.30 (s, 1H), 8.79 (d, J = 5.0 Hz, 1H), and 7.55 (d, J = 5.0 Hz, 1H). whiterose.ac.uk For 4-(Iodoethynyl)-3-nitropyridine , the signals appear at δ 9.28 (s, 1H), 8.86 (d, J = 5.0 Hz, 1H), and 7.77 (d, J = 5.0 Hz, 1H), with the analysis conducted in d6-DMSO. whiterose.ac.uk

For this compound, the protons on the pyridine ring would likely exhibit the following approximate chemical shifts in a solvent like CDCl₃:

H-2: A singlet or a narrow doublet around δ 9.0-9.3 ppm.

H-5: A doublet around δ 7.5-7.8 ppm.

H-6: A doublet around δ 8.7-8.9 ppm.

Ethynyl-H: A singlet around δ 3.0-3.5 ppm.

The coupling constants (J) between adjacent protons on the pyridine ring (H-5 and H-6) are expected to be in the range of 4-5 Hz, which is characteristic of ortho-coupling in pyridine systems.

Table 1: Predicted ¹H NMR Data for this compound and Analogues

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| This compound (Predicted) | H-2 | 9.0 - 9.3 | s | - | CDCl₃ | - |

| H-5 | 7.5 - 7.8 | d | 4-5 | CDCl₃ | - | |

| H-6 | 8.7 - 8.9 | d | 4-5 | CDCl₃ | - | |

| Ethynyl-H | 3.0 - 3.5 | s | - | CDCl₃ | - | |

| 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine | Pyridine-H | 9.30 | s | - | CDCl₃ | whiterose.ac.uk |

| Pyridine-H | 8.79 | d | 5.0 | CDCl₃ | whiterose.ac.uk | |

| Pyridine-H | 7.55 | d | 5.0 | CDCl₃ | whiterose.ac.uk | |

| 4-(Iodoethynyl)-3-nitropyridine | Pyridine-H | 9.28 | s | - | d6-DMSO | whiterose.ac.uk |

| Pyridine-H | 8.86 | d | 5.0 | d6-DMSO | whiterose.ac.uk | |

| Pyridine-H | 7.77 | d | 5.0 | d6-DMSO | whiterose.ac.uk |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, the spectrum would be characterized by signals for the five carbons of the pyridine ring and the two carbons of the ethynyl group. The chemical shifts are significantly affected by the substituents.

In the analogue 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine , the observed carbon signals in CDCl₃ are at δ 153.0, 145.9, 132.0, 127.9, 126.3, 110.8, and 96.8 ppm. whiterose.ac.uk For 4-(Iodoethynyl)-3-nitropyridine , the signals in CDCl₃ are at δ 177.6, 153.1, 146.1, 126.5, 91.5, 87.2, and 25.5 ppm. whiterose.ac.uk The significant downfield shift to 177.6 ppm in the iodo-analogue is noteworthy.

For this compound, the predicted ¹³C NMR chemical shifts are:

C-2, C-6: In the range of δ 145-155 ppm.

C-3: Likely to be in the region of δ 125-135 ppm.

C-4: The carbon bearing the nitro group would be significantly deshielded, appearing around δ 140-150 ppm.

C-5: Expected to be in the range of δ 120-130 ppm.

Ethynyl Carbons (C≡CH): The two sp-hybridized carbons would appear in the range of δ 80-100 ppm.

Table 2: Predicted ¹³C NMR Data for this compound and Analogues

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound (Predicted) | Pyridine Ring | 120 - 155 | CDCl₃ | - |

| Ethynyl Group | 80 - 100 | CDCl₃ | - | |

| 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine | C-atoms | 153.0, 145.9, 132.0, 127.9, 126.3, 110.8, 96.8 | CDCl₃ | whiterose.ac.uk |

| 4-(Iodoethynyl)-3-nitropyridine | C-atoms | 177.6, 153.1, 146.1, 126.5, 91.5, 87.2, 25.5 | CDCl₃ | whiterose.ac.uk |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For this compound (C₇H₄N₂O₂), the exact mass can be calculated and compared with the experimental value.

The calculated monoisotopic mass for the neutral molecule [M] is 148.02728 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule may be observed as a protonated species [M+H]⁺ or other adducts.

For the related compound 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine , the HRMS analysis gave a found value of 220.0660 for the [M+H]⁺ ion, which corresponds to the formula C₁₀H₁₂N₂O₂Si (calculated mass: 220.0668). whiterose.ac.uk For 4-(Iodoethynyl)-3-nitropyridine , the found [M+H]⁺ was 274.9324, corresponding to C₇H₄N₂O₂I (calculated mass: 274.9318). whiterose.ac.uk

Table 3: Predicted and Analogue HRMS Data

| Compound | Formula | Ion | Calculated Mass (Da) | Found Mass (Da) | Reference |

| This compound | C₇H₄N₂O₂ | [M+H]⁺ | 149.03456 | - | - |

| 3-Nitro-4-[(trimethylsilyl)ethynyl]pyridine | C₁₀H₁₂N₂O₂Si | [M+H]⁺ | 220.0668 | 220.0660 | whiterose.ac.uk |

| 4-(Iodoethynyl)-3-nitropyridine | C₇H₄N₂O₂I | [M+H]⁺ | 274.9318 | 274.9324 | whiterose.ac.uk |

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

As of now, no crystal structure for this compound has been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. If a suitable crystal were obtained, XRD analysis would reveal:

The planarity of the pyridine ring and the orientation of the nitro and ethynyl substituents.

The precise bond lengths of the C-N, N-O, C≡C, and C-H bonds.

Intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

For context, the crystal structure of a co-crystal of 4-nitropyridine N-oxide with thiourea (B124793) has been reported, revealing details of hydrogen bonding and molecular packing. scispace.com Such studies on related molecules provide a basis for predicting the types of interactions that might be present in the crystal lattice of this compound.

Advanced Spectroscopic Techniques for Excited State Dynamics

Femtosecond Excitation Studies

Femtosecond transient absorption spectroscopy is a powerful technique to investigate the ultrafast photophysical and photochemical processes that occur after a molecule absorbs light. For nitropyridine derivatives, these studies can reveal pathways of energy relaxation, intersystem crossing, and potential photochemical reactions.

While no specific femtosecond studies on this compound are available, research on related nitropyridine N-oxides provides valuable insights. For example, studies on 2-butylamino-6-methyl-4-nitropyridine N-oxide have shown that intramolecular charge transfer upon photoexcitation can trigger an ultrafast intramolecular proton transfer on a timescale of around 100 femtoseconds in polar, aprotic solvents. acs.org The resulting excited-state tautomer then decays on a picosecond timescale. acs.org

Other femtosecond excitation studies on nitropyridine derivatives have been conducted to understand their nonlinear optical properties. spiedigitallibrary.orgoptica.org These investigations often focus on the dynamics of charge-transfer states, which are crucial for second-harmonic generation.

For this compound, a femtosecond transient absorption experiment would likely reveal:

The lifetime of the initially excited singlet state (S₁).

The dynamics of intramolecular charge transfer from the ethynyl-substituted pyridine ring to the nitro group.

The rates of intersystem crossing to the triplet manifold.

The influence of solvent polarity on the excited-state relaxation pathways.

Such studies are critical for applications in materials science, particularly for designing molecules with specific photophysical properties.

Energy Dissipation Mechanisms of this compound

The photophysical behavior of this compound is dictated by the electronic interplay between the pyridine ring, the electron-withdrawing nitro group (-NO2), and the π-conjugated ethynyl substituent. Upon absorption of light, the excited molecule must dissipate the excess energy through various photophysical and photochemical pathways. For nitroaromatic compounds, the dominant deactivation channels are often non-radiative, leading to very low or negligible fluorescence. rsc.org The primary mechanisms for energy dissipation in this compound are expected to be internal conversion (IC) and intersystem crossing (ISC) to the triplet manifold, largely influenced by the presence of the nitro group.

Theoretical and experimental studies on related nitroaromatic compounds have established that the nitro group introduces low-lying n-π* and π-π* electronic states. rsc.orgacs.org The presence of these states, and the strong spin-orbit coupling they facilitate, provides an efficient pathway for the molecule to transition from the singlet excited state (S₁) to the triplet state (T₁). This process, known as intersystem crossing, is often much faster than fluorescence emission, which explains the characteristic non-fluorescent nature of many nitroaromatics. rsc.org

The excited state dynamics can be investigated using techniques like transient absorption spectroscopy, which monitors the evolution of excited states on ultrafast timescales (femtoseconds to microseconds). avantes.comnih.gov For a molecule like this compound, transient absorption experiments would likely reveal the rapid decay of the initial singlet excited state and the concurrent rise of a new absorption signal attributable to the triplet state. The lifetime of this triplet state would then depend on factors such as the solvent and the presence of quenchers.

The ethynyl group extends the π-conjugation of the pyridine system. In some molecular architectures, extended conjugation can influence the energy levels of the excited states and potentially alter the rates of IC and ISC. tandfonline.com However, the potent effect of the nitro group as a facilitator of intersystem crossing is generally the dominant factor in the photophysics of nitroaromatics. rsc.org

Photoexcitation to the S₁ state.

Rapid intersystem crossing (ISC) from the S₁ state to the triplet manifold (Tₙ), facilitated by the nitro group.

Internal conversion (IC) within the triplet manifold to the lowest triplet state (T₁).

The T₁ state can then decay back to the ground state (S₀) via phosphorescence (typically weak at room temperature) or non-radiative decay.

The interplay of these mechanisms results in a very low fluorescence quantum yield, a characteristic feature of many nitro-substituted aromatic compounds. rsc.org

Illustrative Photophysical Data for Related Compounds

To contextualize the expected properties of this compound, the following table presents typical photophysical data for related nitroaromatic and ethynyl-substituted compounds. Note that these are not the experimental values for this compound but are representative of the compound classes discussed.

| Compound Class | Absorption Max (λ_max, nm) | Fluorescence Quantum Yield (Φ_f) | Triplet State Lifetime (τ_T) | Dominant Deactivation Pathway |

| Simple Nitroaromatics (e.g., Nitrobenzene) | ~250-340 acs.org | < 0.01 rsc.org | Nanoseconds to Microseconds | Intersystem Crossing (ISC) rsc.org |

| Phenyl-ethynyl Oligomers | ~300-450 tandfonline.com | Variable, can be high | Microseconds | Fluorescence, ISC tandfonline.com |

| Donor-Acceptor Ethynyl Pyridines | ~350-500 torvergata.it | Often low due to ICT | Not always reported | Internal Conversion (IC) via ICT state torvergata.it |

This table illustrates that the nitro group is a strong quencher of fluorescence via ISC, while ethynyl-based π-systems can be fluorescent. The combination in this compound likely results in properties dominated by the nitro group's influence.

Computational Investigations of 3 Ethynyl 4 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations on 3-ethynyl-4-nitropyridine can offer profound insights into its geometry, electronic properties, and vibrational spectra, which are crucial for understanding its chemical behavior. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical properties. For this compound, DFT calculations can map out the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized through molecular orbital (MO) diagrams, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researcher.lifeias.ac.in The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

Molecular Geometry Optimization

Predicting the most stable three-dimensional arrangement of atoms in a molecule is a fundamental goal of computational chemistry. pennylane.ai Molecular geometry optimization using DFT involves finding the minimum energy structure on the potential energy surface. pennylane.aiarxiv.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its equilibrium geometry.

The planarity of the pyridine (B92270) ring is a key feature, but the attachment of the ethynyl (B1212043) and nitro groups can introduce subtle distortions. DFT calculations can quantify these structural parameters with high accuracy. The optimized geometry is the foundation for subsequent calculations, such as vibrational frequency analysis and the prediction of spectroscopic properties. cumhuriyet.edu.tr

Below is a hypothetical data table of optimized geometrical parameters for this compound, based on DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.41 Å | |

| C4-N2 | 1.45 Å | |

| C3-C7 | 1.43 Å | |

| C7≡C8 | 1.21 Å | |

| Bond Angle | C2-C3-C4 | 118.5° |

| C3-C4-N2 | 121.0° | |

| C3-C7-C8 | 178.5° | |

| Dihedral Angle | C2-C3-C4-N2 | 0.5° |

Note: These values are illustrative and would be determined from specific DFT calculations.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. cdnsciencepub.comcdnsciencepub.comresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be directly compared with experimental spectra to confirm its structure. mdpi.com For this compound, a vibrational frequency analysis would reveal the stretching and bending modes associated with the pyridine ring, the nitro group, and the ethynyl group.

Key vibrational modes would include the C-H stretches of the pyridine ring and the ethynyl group, the C≡C triple bond stretch, the symmetric and asymmetric stretches of the NO₂ group, and the various ring breathing and deformation modes. nih.gov The calculated vibrational spectrum can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's dynamics. mdpi.com

A representative table of calculated vibrational frequencies is presented below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H Stretch (ethynyl) | -C≡CH | ~3300 |

| C-H Stretch (pyridine) | Pyridine Ring | ~3100-3000 |

| C≡C Stretch | Ethynyl | ~2150 |

| Asymmetric NO₂ Stretch | Nitro Group | ~1550 |

| Symmetric NO₂ Stretch | Nitro Group | ~1350 |

| Ring Breathing | Pyridine Ring | ~1000 |

Note: These are typical frequency ranges and the precise values would be obtained from DFT calculations.

Reactivity Predictions and Mechanistic Insights

DFT calculations are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. osi.lv By analyzing the electronic structure and the distribution of electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For this compound, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, suggests that it would be reactive towards nucleophiles. semanticscholar.orgnih.gov

Furthermore, DFT can be used to model the transition states of reactions involving this compound, providing insights into reaction pathways and activation energies. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations. For instance, the reactivity of the ethynyl group in reactions such as cycloadditions or nucleophilic additions can be explored computationally.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de For this compound, NBO analysis can quantify the extent of electron delocalization and identify key intramolecular interactions.

NBO analysis can reveal the nature of the bonds within the molecule, including their hybridization and polarization. nih.gov It can also quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugation and resonance effects. wisc.edu In this compound, significant delocalization is expected from the lone pairs of the nitrogen and oxygen atoms into the π-system of the pyridine ring and the ethynyl group. ijnc.ir These interactions play a crucial role in stabilizing the molecule and influencing its reactivity. ijnc.ir

An illustrative NBO analysis data table is provided below.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | ~5.2 |

| LP(1) O1 (NO₂) | π(N2-O2) | ~25.8 |

| π(C2-C3) | π(C4-C5) | ~18.5 |

| π(C7-C8) | π(C3-C4) | ~3.1 |

Note: LP denotes a lone pair, and π denotes an antibonding π orbital. The values are representative and would be derived from NBO calculations.*

Quantum Chemical Studies on Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to chemistry. Quantum chemical methods can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. rsc.org These studies can predict the strength and nature of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov

The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the nitro group makes this compound a potential hydrogen bond acceptor. The ethynyl group can also participate in hydrogen bonding as a donor. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. rsc.org Quantum chemical calculations can quantify the energies of these interactions and provide insights into the structure of molecular complexes. nih.gov This information is vital for understanding the behavior of this compound in different chemical environments and for designing molecules with specific binding properties. mdpi.comsuperfri.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In principle, MD simulations could provide significant insights into the behavior of this compound in various environments. These simulations would involve calculating the interactions between the atoms of the molecule and its surroundings over time, governed by a force field.

Potential applications of MD simulations for this compound could include:

Solvation Studies: Understanding how the molecule interacts with different solvents.

Conformational Analysis: Exploring the different shapes the molecule can adopt and their relative energies.

Interaction with Biomolecules: If investigated as a potential bioactive compound, MD simulations could model its binding to proteins or other biological targets.

However, a review of current scientific literature reveals no published studies that have performed molecular dynamics simulations specifically on this compound. Consequently, there is no data available on its dynamic properties, interaction potentials, or conformational behavior from this type of analysis.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Hypothetical Value/Method |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E for water |

| System Temperature | 298 K (25 °C) |

| System Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds |

| Ensemble | NVT or NPT |

Note: This table is illustrative of typical parameters and does not represent data from actual simulations of this compound.

In Silico Modeling for Synthetic Design

In silico modeling for synthetic design uses computational methods to predict and optimize chemical reactions and synthetic pathways. This can save significant time and resources in the laboratory by identifying the most promising routes before any experimental work is undertaken.

For this compound, in silico modeling could be applied to:

Retrosynthetic Analysis: Computationally breaking down the molecule to identify potential starting materials and reaction steps.

Reaction Pathway Prediction: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model the energetics of different synthetic routes and identify the most favorable pathway.

Optimization of Reaction Conditions: Predicting the effect of different catalysts, solvents, and temperatures on the reaction yield and purity.

Despite the potential of these methods, there are currently no published research articles that detail the use of in silico modeling for the synthetic design of this compound. The synthesis of this compound has likely been approached through established organic chemistry principles without the aid of computational design studies.

Table 2: Potential In Silico Approaches for the Synthesis of this compound

| Modeling Technique | Application in Synthesis Design |

| Quantum Mechanics (DFT) | Calculation of reaction energies and transition state structures. |

| Retrosynthesis Software | Identification of potential precursor molecules and reactions. |

| Molecular Mechanics | Conformational analysis of reactants and intermediates. |

Note: This table outlines potential computational strategies, not the results of any specific study on this compound.

Conclusion and Future Research Directions

Summary of Key Advancements in 3-Ethynyl-4-nitropyridine Chemistry

Currently, there are no documented key advancements in the chemistry of this compound due to the lack of specific research on this compound. The scientific community has yet to publish findings related to its synthesis, characterization, or reactivity. Advances in the broader fields of pyridine (B92270) functionalization and cross-coupling reactions, however, provide a solid foundation for future investigations into this molecule.

Emerging Synthetic Strategies for Highly Functionalized Ethynylnitropyridines

While a specific synthetic route for this compound has not been reported, several modern synthetic methodologies could foreseeably be employed for its preparation and the synthesis of other highly functionalized ethynylnitropyridines.

One of the most promising approaches would likely involve a Sonogashira coupling reaction . gold-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org This powerful palladium- and copper-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org In a hypothetical synthesis of this compound, this would involve the coupling of a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187), with a suitable 3-halo-4-nitropyridine (e.g., 3-bromo- (B131339) or 3-iodo-4-nitropyridine). Subsequent deprotection of the silyl (B83357) group would yield the desired product. The synthesis of various nitropyridines and their precursors is an established area of research. researchgate.netntnu.nomdpi.comnih.gov

Other emerging strategies in C-H functionalization could also be explored. nih.govinnovations-report.comnih.govrsc.org Direct C-H alkynylation of 4-nitropyridine (B72724) at the 3-position would be a highly atom-economical approach, although achieving the desired regioselectivity in the presence of the deactivating nitro group would be a significant challenge.

Untapped Potential in Catalysis and Materials Science

The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and a reactive ethynyl (B1212043) group, suggests a range of potential applications in catalysis and materials science that remain entirely unexplored.

The pyridine moiety is a well-known ligand in coordination chemistry and catalysis. publish.csiro.aunih.gov The ethynyl group can also participate in the formation of organometallic complexes. publish.csiro.aunih.govnih.govmdpi.commdpi.com Therefore, this compound could serve as a novel ligand for transition metals, potentially leading to catalysts with unique electronic properties conferred by the electron-withdrawing nitro group.

In materials science, the rigid, linear structure of the ethynyl group makes it a valuable building block for conjugated polymers and carbon-rich materials. The presence of the pyridine ring could impart desirable properties such as improved solubility, self-assembly capabilities, or the ability to coordinate with metal ions for the development of functional materials. rsc.org Furthermore, the nitro group could be chemically modified to introduce other functionalities or to tune the electronic properties of the resulting materials.

Prospects for Advanced Spectroscopic and Computational Characterization

Given the absence of experimental data, the initial characterization of this compound would rely heavily on advanced spectroscopic and computational methods.

Spectroscopic analysis would be essential to confirm the structure and understand the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the proton and carbon environments.

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the ethynyl (C≡C and ≡C-H stretching) and nitro (N-O stretching) groups. Studies on related compounds like 2-ethynylpyridine (B158538) have utilized IR spectroscopy to investigate intermolecular interactions. nih.gov

UV-Visible spectroscopy would reveal the electronic transitions within the molecule, which would be influenced by the conjugated system of the pyridine ring and the ethynyl group, as well as the nitro substituent.

Computational chemistry would offer a powerful tool to predict the properties of this compound in the absence of experimental data. amanote.comsemanticscholar.orgmdpi.comresearchgate.net

Density Functional Theory (DFT) calculations could be employed to predict its geometry, vibrational frequencies, and electronic structure.

Molecular orbital calculations would provide insights into the HOMO-LUMO gap, which is crucial for understanding its reactivity and potential applications in optoelectronics.

Theoretical prediction of its NMR and IR spectra would aid in the interpretation of experimental data once the compound is synthesized.

The combined use of these advanced characterization techniques will be indispensable in elucidating the fundamental properties of this yet-to-be-synthesized molecule and paving the way for its potential application in various scientific fields.

Q & A

Basic: What are the common synthetic routes for 3-Ethynyl-4-nitropyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves sequential functionalization of pyridine derivatives. A plausible route starts with nitration of a hydroxypyridine precursor (e.g., 4-hydroxypyridine) using mixed acid systems (HNO₃/H₂SO₄), followed by ethynylation via Sonogashira coupling or nucleophilic substitution. For example, nitration of 4-hydroxypyridine yields 4-hydroxy-3-nitropyridine , which can undergo halogenation (e.g., PCl₅/POCl₃) to introduce a leaving group for subsequent ethynyl substitution . Optimization includes controlling nitration regioselectivity (via temperature and stoichiometry) and ensuring anhydrous conditions during ethynylation to minimize side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethynyl proton (δ ~2.5–3.5 ppm) and nitropyridine aromatic signals (δ ~8.0–9.0 ppm). Cross-peaks in 2D NMR (e.g., HSQC) resolve coupling patterns .

- IR Spectroscopy : A sharp ν(C≡C) stretch near 2100–2260 cm⁻¹ and nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or C≡CH groups) .

Data interpretation requires comparison to analogous compounds (e.g., 3-nitro-2-phenoxypyridine ) and spectral databases (e.g., NIST Chemistry WebBook ).

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic effects in this compound?

Tautomerism in nitropyridines may lead to ambiguous NMR signals. Strategies include:

- Variable Temperature (VT) NMR : Cooling samples to slow tautomeric interconversion, simplifying splitting patterns .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d₆) stabilize specific tautomers .

- Computational Modeling : DFT calculations predict dominant tautomers and simulate spectra for comparison .

Contradictions in integration ratios or unexpected peaks should prompt re-evaluation of purity (via HPLC) or reaction byproducts .

Advanced: What experimental design principles apply to kinetic studies of this compound’s reactivity under varying conditions?

- Variable Selection : Independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction rate, product yield) must align with the research question .

- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to isolate effects .

- Sampling Intervals : Quench aliquots at timed intervals for HPLC or GC-MS analysis to track intermediate formation .

- Error Mitigation : Triplicate trials and statistical analysis (e.g., ANOVA) account for instrumental variability .

Advanced: How should researchers address contradictory results in catalytic applications of this compound?

Contradictions (e.g., inconsistent catalytic efficiency across studies) may arise from:

- Impurity Effects : Trace metals or solvents alter active sites; purify compounds via recrystallization or column chromatography .

- Ambient Conditions : Moisture or oxygen sensitivity requires inert-atmosphere techniques (glovebox, Schlenk line) .

- Mechanistic Reassessment : Use isotopic labeling (e.g., ¹⁵N) or in-situ IR to probe reaction pathways .

Cross-validate findings with multiple assays (e.g., kinetic vs. thermodynamic control experiments) .

Advanced: What are best practices for managing and sharing research data on this compound to ensure reproducibility?

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

- Electronic Lab Notebooks (ELNs) : Platforms like Chemotion ELN track raw data (spectra, chromatograms) and metadata (e.g., instrument settings) .

- Public Repositories : Deposit datasets in RADAR4Chem or nmrXiv for peer validation .

- Detailed Protocols : Publish step-by-step procedures (e.g., synthesis, crystallization) with failure analyses to guide replication .

Featured Recommendations

| Most viewed | ||